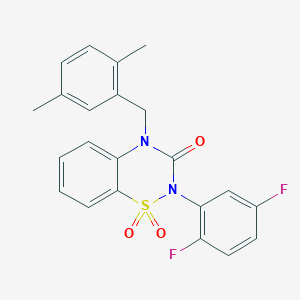

2-(2,5-difluorophenyl)-4-(2,5-dimethylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Description

Properties

IUPAC Name |

2-(2,5-difluorophenyl)-4-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F2N2O3S/c1-14-7-8-15(2)16(11-14)13-25-19-5-3-4-6-21(19)30(28,29)26(22(25)27)20-12-17(23)9-10-18(20)24/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFIQCIDZAESSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=C(C=CC(=C4)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiadiazine core. One common approach is to react a suitable precursor with a difluorophenyl group and a dimethylbenzyl group under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques. The process would be optimized for efficiency and yield, with careful monitoring of reaction parameters to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

This compound has potential applications in various scientific fields, including chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying biological processes. In medicine, it could be explored for its therapeutic properties, and in industry, it might find use in the development of new materials or chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets in the body, such as enzymes or receptors, to produce a desired biological effect. The pathways involved would be determined by the compound's structure and the biological system it interacts with.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Comparison

- Benzothiadiazinone vs. Thiadiazole/Thiadiazine: The compound’s benzothiadiazinone core (a six-membered ring) contrasts with smaller sulfur–nitrogen heterocycles like thiadiazoles (five-membered) and thiadiazines (six-membered with different substitution patterns). For example, 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide (reported in the evidence) is a thiadiazole derivative synthesized via oxidative ring contraction of a thiadiazine precursor . The larger benzothiadiazinone framework in the target compound may confer distinct electronic and steric properties, influencing reactivity or binding interactions.

Substituent Effects

- Fluorinated vs. Fluorination often enhances metabolic stability and bioavailability in drug-like molecules.

- Dimethylbenzyl vs. Benzyl/Phenyl :

The 2,5-dimethylbenzyl group adds lipophilicity and steric bulk compared to simpler benzyl or phenyl substituents, which could modulate solubility or receptor-binding kinetics.

Comparative Data Table

Research Findings and Gaps

- Structural parallels suggest hypotheses (e.g., fluorinated groups improving stability), but experimental validation is needed.

- Key Questions for Future Work: How do fluorine and methyl substituents affect the compound’s reactivity in ring-contraction or oxidation reactions? Does the benzothiadiazinone core exhibit unique pharmacological profiles compared to thiadiazoles?

Biological Activity

The compound 2-(2,5-difluorophenyl)-4-(2,5-dimethylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazine class of compounds, which have garnered attention in medicinal chemistry for their diverse biological activities. This article aims to synthesize existing knowledge on the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H18F2N2O3S

- Molecular Weight : 428.5 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Recent studies have highlighted various biological activities associated with benzothiadiazine derivatives. The compound has shown promise in several areas:

Antitumor Activity

Research indicates that compounds similar to benzothiadiazines exhibit antitumor properties. For instance:

- A study demonstrated that derivatives with similar structures were effective against human lung cancer cell lines (A549, HCC827) using both two-dimensional (2D) and three-dimensional (3D) culture methods. The compounds displayed significant cytotoxicity and inhibited cell proliferation effectively in vitro .

Antimicrobial Activity

Benzothiadiazine derivatives have also been evaluated for antimicrobial properties:

- Compounds containing similar functional groups have shown activity against both Gram-negative and Gram-positive bacteria. Testing included methods such as broth microdilution to determine minimum inhibitory concentrations (MICs) .

The biological activity of benzothiadiazines is often attributed to their ability to interact with cellular targets:

- DNA Binding : Some studies suggest that these compounds can bind to DNA and inhibit DNA-dependent enzymes, which is critical for their antitumor effects .

- Enzyme Inhibition : The inhibition of specific enzymes involved in cellular proliferation has been noted as a significant mechanism through which these compounds exert their biological effects.

Case Studies and Research Findings

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | SOCl₂, DCM, 0°C → RT | 78 | 85 |

| 2 | K₂CO₃, DMF, 80°C | 65 | 90 |

| 3 | TBAI, THF, reflux | 72 | 92 |

Advanced Question: How can researchers address unexpected reactivity (e.g., ring contraction) during synthesis?

Methodological Answer:

Unexpected reactivity, such as ring contraction (observed in related thiadiazines ), can be mitigated by:

- Monitoring: Use TLC or HPLC to track reaction progress and detect intermediates/byproducts.

- Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with non-polar alternatives (e.g., toluene) to reduce electron-deficient intermediates prone to rearrangement .

- Temperature Control: Lower reaction temperatures (e.g., 40°C instead of reflux) to suppress high-energy transition states.

Q. Table 2: Impact of Solvent on Byproduct Formation

| Solvent | Byproduct (Ring Contraction Product) Yield (%) |

|---|---|

| DMF | 28 |

| Toluene | 5 |

| THF | 12 |

Basic Question: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

- ¹H NMR: Key signals include deshielded ortho protons (δ 8.90–8.95 ppm due to carbonyl proximity) and aromatic splitting patterns from difluorophenyl and dimethylbenzyl groups .

- IR: Strong S=O stretches at 1150–1250 cm⁻¹ and C=O at 1680–1700 cm⁻¹.

- X-ray Crystallography: Resolves regiochemistry of substituents and validates the fused heterocyclic system .

Q. Table 3: Representative ¹H NMR Data

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ortho to carbonyl | 8.90–8.95 | Singlet |

| Difluorophenyl | 6.75–7.20 | Doublet |

| Dimethylbenzyl | 2.25–2.35 | Singlet |

Advanced Question: How can the compound’s pyruvate dehydrogenase kinase (PDK) inhibitory activity be evaluated?

Methodological Answer:

Q. Table 4: Example PDK Inhibition Data

| Compound | IC₅₀ (µM) | Selectivity (PDK2 vs. PDK1) |

|---|---|---|

| Target Compound | 0.45 | 12:1 |

| AZD7545 (Reference) | 0.38 | 8:1 |

Advanced Question: How should discrepancies in biological activity data between studies be resolved?

Methodological Answer:

- Triangulation: Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) .

- Batch Analysis: Compare compound purity and stability across studies (e.g., HPLC-MS for degradation products).

- Computational Modeling: Perform docking studies to assess binding mode consistency with activity trends .

Steps for Resolution:

Replicate experiments with independent synthetic batches.

Validate assay conditions (e.g., ATP concentration, pH).

Conduct meta-analysis of published data to identify methodological outliers.

Advanced Question: What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Rigidification: Introduce ring constraints (e.g., fused heterocycles) to reduce metabolic susceptibility .

- Prodrug Design: Mask polar groups (e.g., sulfate conjugation) to enhance oral bioavailability.

- LogP Optimization: Adjust substituents (e.g., fluorine vs. methyl) to balance solubility and membrane permeability.

Q. Table 5: Impact of Rigidification on Half-Life

| Compound Variant | Plasma Half-Life (h) | Metabolic Stability (%) |

|---|---|---|

| Parent Compound | 2.1 | 45 |

| Rigidified Analog | 4.8 | 78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.